5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis involving:
Starting Material: : A fluorobenzene derivative.
Intermediate Reactions: : Series of nucleophilic substitutions, oxidation, and amine group coupling.
Key Reagents: : Fluorinating agents, methoxy sources (like methanol), and pyrimidine derivatives.
Reaction Conditions: : Typical organic synthesis conditions—catalysts, controlled temperatures (often 50-150°C), and inert atmospheres (e.g., nitrogen or argon).
Industrial Production Methods: On an industrial scale, the process can be optimized for higher yields and purity using:
Automated Synthesis Systems: : For precise control over reaction parameters.
Chromatographic Purification: : Ensuring high-purity products suitable for pharmaceutical or material applications.
Green Chemistry Techniques: : Minimizing waste and using eco-friendly solvents.
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reducing agents can target the sulfonamide group, affecting the sulfonyl functionality.
Substitution: : Both nucleophilic and electrophilic substitutions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly with lithium aluminum hydride or hydrogenation techniques.
Substitution: : Utilizing halogenating agents, or nucleophiles under mild to moderate conditions.
Major Products
Sulfoxides/Sulfones: : From oxidation reactions.
Modified Aromatic Compounds: : Via substitution.
Reduced Sulfonamides: : Through reduction processes.
Scientific Research Applications
Chemistry: : Used as a building block in complex organic synthesis. Biology Medicine : Exploring therapeutic potentials, such as anticancer or antimicrobial properties. Industry : Materials science applications, including the synthesis of advanced polymers or coatings.
5. Mechanism of Action: 5-Fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through its functional groups:
Fluorine and Methoxy Groups: : Modulate the electronic properties of the compound, affecting binding interactions.
Pyrimidine Moiety: : Engages in specific interactions with biological targets, possibly through hydrogen bonding or stacking interactions.
Sulfonamide Group: : Key in the compound’s reactivity and bioactivity, often involved in enzyme inhibition or interaction with biological macromolecules.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets enzymes critical for cell function, potentially inhibiting growth in cancer cells or microorganisms.
Signal Pathways: : Could interact with pathways involved in cellular communication and regulation, particularly those involving pyrimidine metabolism.
6. Comparison with Similar Compounds: Similar Compounds :
5-fluoro-2-methoxy-N-phenylbenzenesulfonamide: : Lacks the pyrimidine group.
2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluorine substituent.
Uniqueness
Enhanced Bioactivity: : The unique combination of fluoro, methoxy, pyrimidine, and sulfonamide groups may confer enhanced specificity and potency.
Versatility in Reactions: : The multiple functional groups provide diverse reactivity, allowing for extensive chemical modifications and potential application breadth.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-10-7-14(19)18(9-16-10)6-5-17-23(20,21)13-8-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUIGFRQYWHQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.